

# Application Notes and Protocols for Live Cell Labeling with T-CO Linkers

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## Compound of Interest

Compound Name: (S,E)-TCO2-PEG3-acid

Cat. No.: B12367632

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## Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics without the need for a catalyst.[1][2] This ligation has become an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems.[1] TCO linkers, with their strained alkene structure, react rapidly and specifically with tetrazine-modified molecules, making this chemistry ideal for live-cell imaging and other applications where biocompatibility is paramount.[3][4]

This document provides detailed protocols and reaction conditions for labeling live cells using TCO linkers. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this powerful bioorthogonal tool for applications such as tracking receptor dynamics, visualizing antibody-drug conjugate (ADC) internalization, and other live-cell imaging experiments.

## Principle of TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction that is exceptionally fast and specific. The reaction proceeds rapidly under physiological conditions, forming a stable covalent bond and releasing nitrogen gas as the only byproduct. This reaction's high efficiency

and the absence of a need for a toxic catalyst make it particularly well-suited for applications in living systems.

A common strategy for labeling live cells involves a pre-targeting approach. First, a biomolecule of interest on the cell surface is tagged with a TCO group. This can be achieved through metabolic labeling, genetic encoding, or by using TCO-conjugated antibodies. Subsequently, a tetrazine-conjugated probe, such as a fluorescent dye, is added. The tetrazine rapidly "clicks" with the TCO-tagged biomolecule, allowing for precise labeling.

## Quantitative Data Summary

The following tables summarize key quantitative data for TCO-tetrazine ligation reactions in the context of live cell labeling. These values are intended as a starting point, and optimal conditions may vary depending on the specific cell type, biomolecule, and reagents used.

Table 1: Reaction Conditions for TCO-Tetrazine Ligation

Parameter	Recommended Range	Notes	Source(s)
TCO-Functionalized Probe Concentration	10 nM - 100 $\mu$ M	Dependent on the specific probe and labeling efficiency. For antibody pre-targeting, 10-100 nM is a common range.	
Tetrazine-Fluorophore Concentration	1 - 10 $\mu$ M	Lower concentrations are often sufficient due to the fast kinetics of the reaction.	
Incubation Time (TCO Pre-targeting)	30 - 60 minutes	Allows for sufficient binding of the TCO-labeled molecule to its target.	
Incubation Time (Tetrazine Ligation)	5 - 30 minutes	The reaction is often rapid, with significant labeling observed within minutes.	
Reaction Temperature	Room Temperature to 37°C	Reactions are typically performed at 37°C for live cells to maintain physiological conditions.	
Reaction pH	6.0 - 9.0	The reaction is efficient within a broad physiological pH range.	

Stoichiometry (Tetrazine:TCO)	1.05 - 1.5 : 1	A slight molar excess of the tetrazine probe is often recommended for protein conjugation.
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Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

Reactants	Rate Constant (k) $M^{-1}s^{-1}$	Notes	Source(s)
General Range	1 - $1 \times 10^6$	The kinetics are exceptionally fast.	
ATTO-tetrazines with TCO	up to 1000		
Methyl-substituted tetrazines with TCO	~1000		
Hydrogen-substituted tetrazines with TCO	up to 30,000		
Dipyridal tetrazine and TCO	2000 ( $\pm 400$ )		

## Experimental Protocols

### Protocol 1: Live-Cell Imaging using a Pre-targeting Strategy

This protocol describes a common workflow for labeling live cells by first targeting a cellular component with a TCO-modified molecule, followed by ligation with a tetrazine-functionalized fluorescent probe.

Materials:

- Live cells expressing the target of interest

- TCO-labeled antibody or other targeting molecule
- Tetrazine-conjugated fluorescent dye (e.g., Cy5-PEG8-Tetrazine)
- Live-cell imaging medium
- Anhydrous DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filters

Procedure:

- Cell Preparation:
  - Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
- Pre-targeting with TCO-labeled Antibody:
  - Prepare a solution of the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM).
  - Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium.
  - Add the TCO-labeled antibody solution to the cells.
  - Incubate for 30-60 minutes at 37°C to allow the antibody to bind to its target.
- Washing:
  - Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.
- Ligation with Tetrazine-Fluorophore:
  - Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).

- Dilute the stock solution in imaging medium to the desired final concentration (e.g., 1-5  $\mu\text{M}$ ).
- Add the tetrazine-fluorophore solution to the cells.
- Imaging:
  - Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the ligation occurs.
  - Time-lapse imaging can be performed to monitor the labeling process in real-time.

#### Controls:

- Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the tetrazine probe.
- TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
- Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

## Protocol 2: Labeling of Proteins with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO-NHS ester, which can then be used for live-cell targeting.

#### Materials:

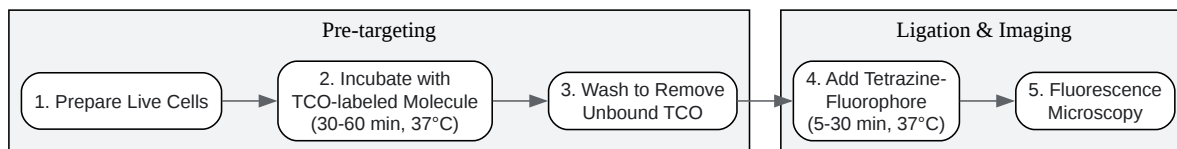
- Protein to be labeled
- TCO-PEG-NHS ester
- Anhydrous DMSO or DMF
- Phosphate reaction buffer (e.g., PBS, pH 7.4-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

- Desalting column

Procedure:

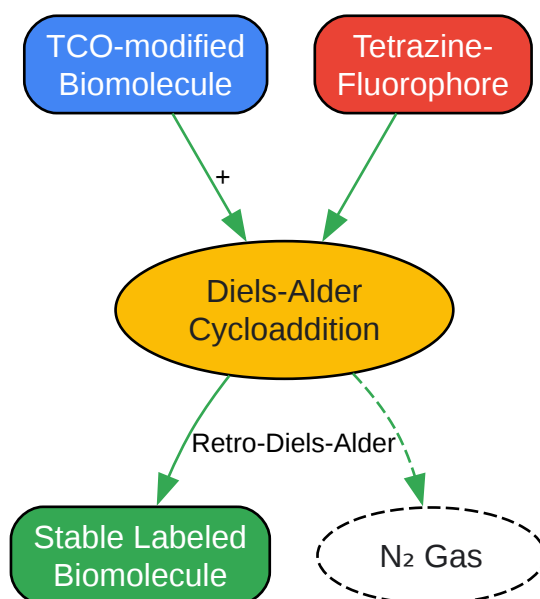
- Protein Preparation:
  - Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
- TCO-NHS Ester Preparation:
  - Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
- Labeling Reaction:
  - Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
  - Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- Quenching (Optional):
  - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
- Purification:
  - Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization:
  - Determine the degree of labeling (DOL) by mass spectrometry or UV-Vis spectroscopy.
  - The TCO-labeled protein is now ready for use in cell labeling experiments. Store at 4°C, protected from light.

## Visualizations



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Caption: Experimental workflow for live cell labeling using a TCO pre-targeting strategy.



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Caption: Reaction mechanism of TCO-tetrazine inverse-electron-demand Diels-Alder ligation.

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